N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : The compound and its derivatives are synthesized using various techniques, often involving the reaction of furan-2-carbonyl chloride with other compounds in specific solvents. For example, Aleksandrov et al. (2021) described the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, which was converted to the corresponding thioamide (Aleksandrov et al., 2021).
Reactivity and Electrophilic Substitution : These compounds undergo various electrophilic substitution reactions such as bromination, nitration, and acylation. Aleksandrov and El’chaninov (2017) discussed how N-(1-Naphthyl)furan-2-carboxamide underwent electrophilic substitution reactions including nitration and bromination (Aleksandrov & El’chaninov, 2017).
Applications in Material Science
- Electrochemical and Electrochromic Properties : Compounds involving furan and thiophene structures have been studied for their electrochemical and electrochromic properties. For instance, Akpinar, Udum, and Toppare (2013) synthesized thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers, which showed multichromic properties with low band-gap values, making them suitable for electrochromic applications (Akpinar et al., 2013).
Biological and Medicinal Research
Antitumor Activity : Some derivatives have shown potential in antitumor applications. Ostapiuk, Frolov, and Matiychuk (2017) synthesized thiazole derivatives and found significant antitumor effects in some compounds, highlighting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Cytotoxic Evaluation for EGFR Inhibitors : Zhang et al. (2017) evaluated benzo[d]thiazole-2-carboxamide derivatives for cytotoxicity against various cancer cell lines, identifying some compounds as potential epidermal growth factor receptor inhibitors (Zhang et al., 2017).
Antimicrobial and Antifungal Activities : Reddy et al. (2010) synthesized derivatives and assessed their nematicidal and antimicrobial activities, revealing significant activity against various bacteria and fungi (Reddy et al., 2010).
Fungicidal Activity : Banba, Yoshikawa, and Katsuta (2013) synthesized positional isomers of aromatic heterocyclic carboxamides, examining their fungicidal activity and proposing a model for their interaction with fungal enzymes (Banba et al., 2013).
Liver Toxicity Studies : Shalai et al. (2021) investigated the effects of thiazole derivatives on pro- and antioxidant processes in the liver, finding that the derivatives did not cause severe liver toxicity (Shalai et al., 2021).
Catalysis
- C-H Bond Activation/Borylation : Hatanaka, Ohki, and Tatsumi (2010) utilized a half-sandwich iron N-heterocyclic carbene complex for the C-H bond activation/borylation of furans and thiophenes, highlighting the catalytic potential of these compounds (Hatanaka et al., 2010).
Future Directions
Thiophene and its substituted derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and investigation of new structural prototypes like “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide” with more effective pharmacological activity is a promising area for future research .
Mechanism of Action
Target of Action
The compound N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of biological effects and are often used by medicinal chemists to develop advanced compounds . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile structure . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that this compound could potentially exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c21-17(14-2-1-7-23-14)15-6-4-12(25-15)9-19-18(22)11-3-5-13-16(8-11)24-10-20-13/h1-8,10H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFPBDNZOUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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